

Spectroscopic Analysis of 4-Cyclopentylphenol: A Technical Guide

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Compound of Interest

Compound Name: **4-Cyclopentylphenol**

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This technical guide provides an in-depth overview of the spectroscopic data for **4-Cyclopentylphenol** (CAS No: 1518-83-8), a molecule of interest in various fields of chemical research and development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The spectroscopic data for **4-Cyclopentylphenol** is summarized in the following tables, providing a clear and concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.10	d	2H	Ar-H (ortho to -OH)
~6.75	d	2H	Ar-H (meta to -OH)
~4.80	s (broad)	1H	Ar-OH
~2.90	quintet	1H	Ar-CH-
~2.05	m	2H	Cyclopentyl-H
~1.75	m	2H	Cyclopentyl-H
~1.60	m	2H	Cyclopentyl-H
~1.50	m	2H	Cyclopentyl-H

^{13}C NMR (Carbon-13 NMR) Data

While a detailed experimental peak list is not readily available in the searched literature, typical chemical shifts for the carbon environments in **4-Cyclopentylphenol** are predicted as follows. PubChem indicates the availability of a ^{13}C NMR spectrum.[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
~153	Ar-C (ipso, attached to -OH)
~142	Ar-C (ipso, attached to cyclopentyl)
~128	Ar-C (ortho to -OH)
~115	Ar-C (meta to -OH)
~45	Ar-CH-
~34	Cyclopentyl-CH ₂
~25	Cyclopentyl-CH ₂

Infrared (IR) Spectroscopy

The IR spectrum of **4-Cyclopentylphenol** exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Strong, Broad	O-H stretch (phenolic)
~3030	Medium	C-H stretch (aromatic)
~2950	Strong	C-H stretch (aliphatic, cyclopentyl)
~1610, ~1510	Medium-Strong	C=C stretch (aromatic ring)
~1230	Strong	C-O stretch (phenol)
~830	Strong	C-H bend (para-disubstituted aromatic)

Mass Spectrometry (MS)

The mass spectrum of **4-Cyclopentylphenol** provides key information about its molecular weight and fragmentation pattern. PubChem provides GC-MS data with the following major peaks.[\[1\]](#)

m/z	Relative Intensity	Assignment
162	High	[M] ⁺ (Molecular Ion)
133	High	[M - C ₂ H ₅] ⁺
120	Medium	[M - C ₃ H ₆] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 10-20 mg of **4-Cyclopentylphenol** is dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance operating at a proton frequency of 400 MHz or higher, is used for analysis.

^1H NMR Acquisition: The ^1H NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

^{13}C NMR Acquisition: The ^{13}C NMR spectrum is acquired using a proton-decoupled pulse sequence. Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample like **4-Cyclopentylphenol**, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or a similar instrument, is used for analysis.

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} . A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum. The final spectrum is usually an average of 16 to 32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

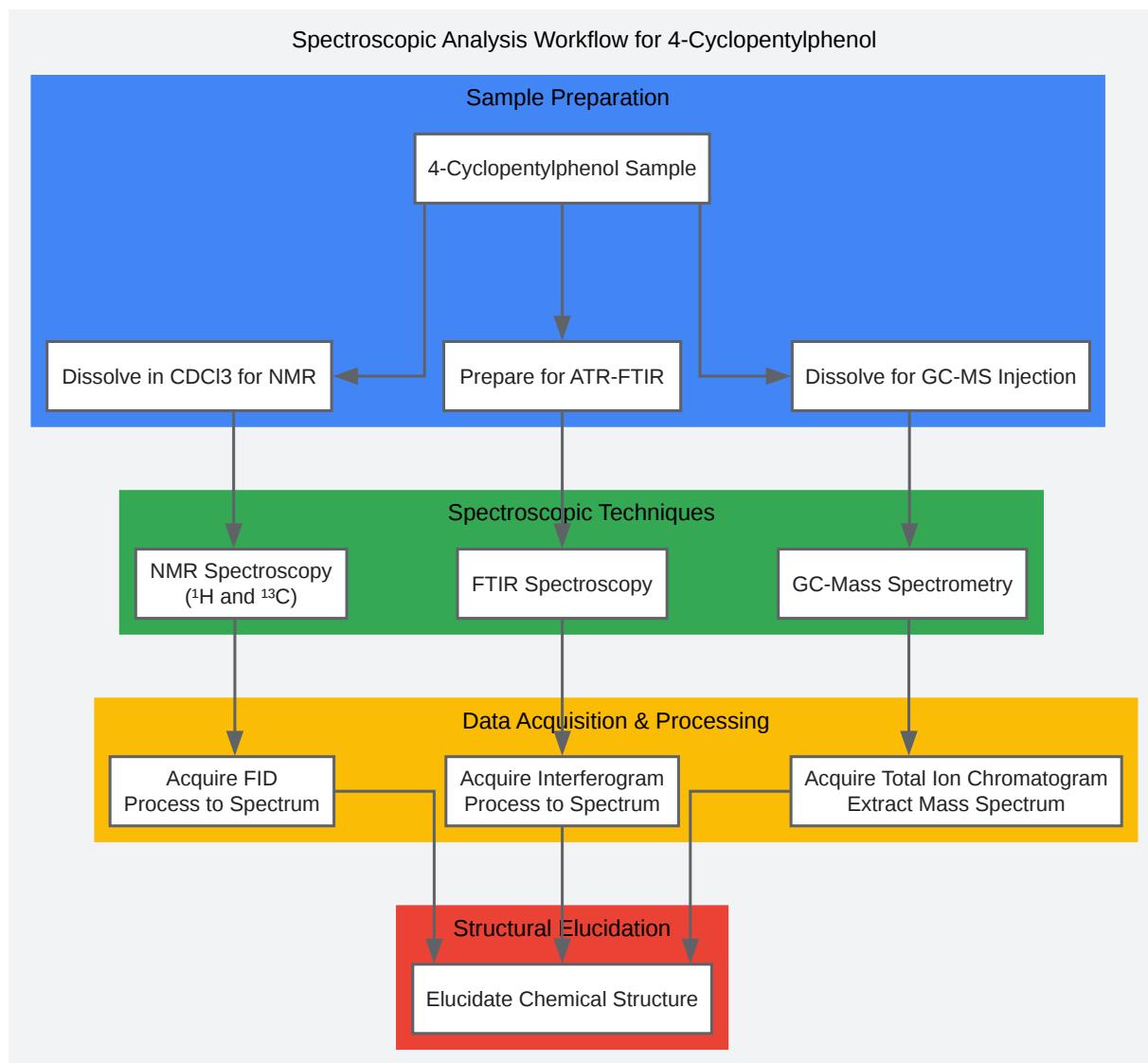
Sample Introduction and Ionization: For a volatile compound like **4-Cyclopentylphenol**, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. The sample, dissolved in a volatile solvent like dichloromethane, is injected into the gas chromatograph. The GC separates the compound from any impurities before it enters the mass spectrometer. In the mass spectrometer, the molecules are typically ionized by Electron Impact (EI) at 70 eV.

Instrumentation: A GC-MS system, such as an Agilent GC-MSD, is used for the analysis. The GC is equipped with a capillary column suitable for separating phenolic compounds (e.g., a DB-5ms column).

Mass Analysis: The mass analyzer, typically a quadrupole, scans a mass-to-charge (m/z) range of approximately 40-400 amu. The resulting mass spectrum shows the molecular ion peak and various fragment ions, which are characteristic of the molecule's structure.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of **4-Cyclopentylphenol**.



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Caption: Workflow for the spectroscopic characterization of **4-Cyclopentylphenol**.

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References

- 1. 4-Cyclopentylphenol | C₁₁H₁₄O | CID 15202 - PubChem [pubchem.ncbi.nlm.nih.gov]
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